3-(Morpholinomethyl)benzoic Acid
Overview
Description
3-(Morpholinomethyl)benzoic Acid, with the CAS Number 67451-81-4, is a compound that has a molecular weight of 221.26 . It is a solid at room temperature and is stored in a dry, sealed environment .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 32 bonds, including 17 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aromatic carboxylic acid, 1 aliphatic tertiary amine, 1 hydroxyl group, and 1 aliphatic ether .Chemical Reactions Analysis
The chemical reactivity of morpholine-containing compounds has been explored in various studies. For example, acid hydrolysis of 5-aryl-3-(β-thiomorpholinoethyl)-1,2,4-oxadiazoles resulted in substituted benzoic acids . This suggests that this compound may also participate in chemical reactions that involve hydrolysis or other transformations based on the functional groups present in its structure.Scientific Research Applications
Hydrogen-Bonded Polymeric Structures
3-(Morpholinomethyl)benzoic acid plays a crucial role in forming hydrogen-bonded polymeric structures. A study examined the influence of substituent groups in aromatic rings of benzoic acids on secondary structure generation. The findings include the formation of cyclic heterotetramers and one-dimensional chain structures in crystalline forms, highlighting the compound's role in versatile structural chemistry (Smith & Lynch, 2016).
Synthesis of Pyrazoloisoindole and Pyrimidine Rings
In the synthesis of pyrazoloisoindole and pyrimidine rings, this compound derivatives have been utilized. This process involves acylating N(1-cyclohexenyl) morpholine with phthalic acid derivative, leading to the creation of benzoic acid derivatives that are precursors for heteroaryl-benzoic acids (Wolf et al., 2005).
C(sp2)-H Bond Amidation/Amination
Research demonstrates the use of this compound in the Rh(III)-catalyzed direct ortho-CH amidation/amination of benzoic acids. This process results in the synthesis of functionalized anthranilic acids, showcasing the compound's importance in organic synthesis and functional group transformations (Fo‐Ning Ng, Zhou, & Yu, 2014).
Water-Soluble Nitric Oxide-Releasing ASA Prodrugs
A study on the synthesis of water-soluble nitric oxide-releasing acetylsalicylic acid (ASA) prodrugs involved the use of this compound derivatives. These compounds were evaluated for their stability and biological activity, highlighting the potential of this compound in the development of novel pharmaceutical agents (Rolando et al., 2013).
Antibacterial Activity of Benzoic Acid Derivatives
Research on novel 3-hydroxy benzoic acid hybrid derivatives synthesized from this compound demonstrated significant antibacterial activity. This study contributes to the understanding of the compound's utility in developing new antimicrobial agents (Satpute, Gangan, & Shastri, 2018).
Synthesis of Titanocene(IV) Derivatives
In the synthesis of titanocene(IV) complexes, this compound derivatives served as ligands. These complexes showed notable cytotoxicity against tumor cell lines, emphasizing the compound's role in the development of potential chemotherapeutic agents (Ceballos-Torres et al., 2012).
Safety and Hazards
3-(Morpholinomethyl)benzoic Acid has several safety considerations. It has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
It is known that morpholine derivatives have been used in various chemical structures due to their versatility and reactivity
Mode of Action
It is known that morpholine derivatives can react with other aromatic compounds to form complex structures . This suggests that 3-(Morpholinomethyl)benzoic Acid may interact with its targets through similar mechanisms.
Biochemical Pathways
It is known that morpholine derivatives can undergo hydrolysis to yield benzoic acid products. This suggests that this compound may be involved in similar biochemical pathways.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant
Result of Action
It is known that morpholine derivatives have been used in the synthesis of various biologically active molecules and pharmaceuticals . This suggests that this compound may have similar effects.
Action Environment
It is known that the compound is highly soluble , which suggests that it may be stable in various environments
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives, such as 3-(Morpholinomethyl)benzoic Acid, play a significant role in various biochemical reactions . They interact with a range of enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
It is known that benzoic acid derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that benzoic acid has been shown to improve the performance of young pigs when supplemented in their diet
Metabolic Pathways
It is known that benzoic acid derivatives are involved in various metabolic pathways, interacting with enzymes and cofactors
Properties
IUPAC Name |
3-(morpholin-4-ylmethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(15)11-3-1-2-10(8-11)9-13-4-6-16-7-5-13/h1-3,8H,4-7,9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLRLAYVCUNAEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428100 | |
Record name | 3-[(Morpholin-4-yl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67451-81-4 | |
Record name | 3-[(Morpholin-4-yl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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